molecular formula C7H6ClNO4S B14840983 2-Formyl-6-methoxypyridine-4-sulfonyl chloride

2-Formyl-6-methoxypyridine-4-sulfonyl chloride

Cat. No.: B14840983
M. Wt: 235.65 g/mol
InChI Key: MMEBPMRKXFKGOX-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride typically involves the sulfonylation of 2-formyl-6-methoxypyridine. The reaction is carried out under controlled conditions using sulfonyl chloride reagents. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted pyridine derivatives.

Scientific Research Applications

2-Formyl-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules and the development of biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various organic reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules and in the modification of existing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-6-methoxypyridine-4-sulfonyl chloride is unique due to its combination of a formyl group, a methoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

IUPAC Name

2-formyl-6-methoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H6ClNO4S/c1-13-7-3-6(14(8,11)12)2-5(4-10)9-7/h2-4H,1H3

InChI Key

MMEBPMRKXFKGOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl

Origin of Product

United States

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